Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate
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Overview
Description
Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Scientific Research Applications
Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate typically involves multiple steps, including the protection and deprotection of functional groups, formation of ester bonds, and introduction of chiral centers. The synthetic route may start with the preparation of the hexyl chain and the benzyloxy group, followed by the coupling of these intermediates with the formylamino and pentanoyl groups under specific reaction conditions such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, large-scale reactors, and purification techniques such as chromatography and crystallization. The reaction conditions would be carefully controlled to maintain the integrity of the chiral centers and functional groups.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Mechanism of Action
The mechanism of action of Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate include other esters and amides with similar structural features and functional groups. Examples include:
- Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]octadecanoate
- Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]dodecanoate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of chiral centers, functional groups, and overall molecular structure. This unique configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
benzyl (2S,3S,5S)-2-hexyl-3-phenylmethoxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67NO6/c1-5-7-9-11-12-13-14-15-22-28-38(50-43(47)40(44-34-45)30-35(3)4)31-41(48-32-36-24-18-16-19-25-36)39(29-23-10-8-6-2)42(46)49-33-37-26-20-17-21-27-37/h16-21,24-27,34-35,38-41H,5-15,22-23,28-33H2,1-4H3,(H,44,45)/t38-,39-,40-,41-/m0/s1/i3D3/t35?,38-,39-,40-,41- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNGAQOBCXEHEF-HJHBOIMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OC(=O)C(CC(C)C)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O[C@@H](CCCCCCCCCCC)C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675678 |
Source
|
Record name | Benzyl (2S,3S,5S)-3-(benzyloxy)-5-{[N-formyl-L-(5',5',5'-~2~H_3_)leucyl]oxy}-2-hexylhexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356931-00-4 |
Source
|
Record name | Benzyl (2S,3S,5S)-3-(benzyloxy)-5-{[N-formyl-L-(5',5',5'-~2~H_3_)leucyl]oxy}-2-hexylhexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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